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Compound of Interest

Compound Name: 4-Phenoxyphenylacetonitrile

Cat. No.: B151008 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

three-dimensional arrangement of molecules is paramount for rational drug design and

structure-activity relationship studies. This guide provides a comparative analysis of the X-ray

crystallographic data of derivatives closely related to 4-phenoxyphenylacetonitrile, offering

insights into their solid-state conformation and intermolecular interactions. In the absence of a

publicly available crystal structure for 4-phenoxyphenylacetonitrile itself, this guide leverages

data from structurally analogous phenoxyphthalonitrile derivatives to infer key structural

features. Furthermore, we present a comparison with alternative structure determination

techniques and explore the biological relevance of these structural insights, particularly in the

context of their potential anticancer activity as tubulin inhibitors.

Comparative Analysis of Crystallographic Data
The conformation of phenoxyphenyl derivatives is largely defined by the relative orientation of

the two aromatic rings. This is best described by the torsion angles of the C-O-C ether linkage.

Subtle changes in substitution on the phenyl rings can lead to significant variations in the solid-

state packing and overall molecular conformation. Below is a comparison of key

crystallographic parameters for three closely related phenoxyphthalonitrile derivatives.
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Parameter
4-(2-
methoxyphenoxy)p
hthalonitrile[1]

4-(3-
methoxyphenoxy)p
hthalonitrile[1]

5-nitro-4-(4-
methoxyphenoxy)p
hthalonitrile[2][3]

Crystal System Monoclinic Monoclinic Orthorhombic

Space Group P2₁/c P2₁/n P2₁2₁2₁

a (Å) 10.339(3) 14.173(4) 6.66446(13)

b (Å) 8.213(2) 7.649(2) 9.38249(18)

c (Å) 14.931(4) 11.969(3) 22.3970(6)

β (°) 99.43(3) 108.68(3) 90

Volume (Å³) 1251.1(6) 1228.3(6) 1400.47(5)

Dihedral Angle (°) 83.84(11) 66.61(5) 89.0

(Phenoxy vs.

Phthalonitrile)

The data reveals that the substitution pattern significantly influences the crystal packing, as

evidenced by the different crystal systems and space groups. The dihedral angle between the

phenoxy and phthalonitrile rings, a critical determinant of molecular shape, varies notably

between the ortho- and meta-methoxy isomers and the nitro-substituted derivative. This

highlights the conformational flexibility of the ether linkage and its susceptibility to electronic

and steric effects of substituents.

Alternative Methodologies for Structure Elucidation
While single-crystal X-ray diffraction remains the gold standard for determining the atomic-level

structure of small molecules, other techniques offer advantages in specific scenarios.
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Technique Description Advantages Disadvantages

3D Electron Diffraction

(3D ED) / MicroED

A technique that uses

a transmission

electron microscope

to collect diffraction

data from

nanocrystals.

Requires much

smaller crystals than

X-ray diffraction,

enabling the study of

materials that are

difficult to crystallize.

Data can be more

complex to process

due to dynamical

scattering effects.

Crystal Structure

Prediction (CSP)

A computational

method that predicts

the most stable crystal

packing arrangements

of a molecule based

on its chemical

structure.

Does not require a

physical crystal,

allowing for the

exploration of

potential polymorphs

and aiding in the

interpretation of

experimental powder

diffraction data.

Computationally

intensive and may not

always predict the

experimentally

observed form, which

could be a metastable

polymorph.

Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the critical evaluation of

structural data.

Single-Crystal X-ray Diffraction (SC-XRD)
Crystal Growth: Single crystals of suitable size and quality are grown from a supersaturated

solution of the compound by slow evaporation, vapor diffusion, or cooling.

Crystal Mounting: A selected crystal is mounted on a goniometer head.

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the

diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The initial crystal structure is solved using direct methods

or Patterson methods and then refined to obtain the final atomic coordinates and molecular

geometry.
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3D Electron Diffraction (3D ED) / MicroED
Sample Preparation: A small amount of the microcrystalline powder is deposited on a

transmission electron microscopy (TEM) grid.

Data Collection: The TEM grid is placed in the electron microscope, and a series of electron

diffraction patterns are collected as the crystal is tilted at small angular increments.

Data Processing: The collected diffraction patterns are processed to reconstruct a 3D

reciprocal lattice.

Structure Determination: The unit cell and space group are determined from the 3D

diffraction data, and the structure is solved and refined using crystallographic software.

Crystal Structure Prediction (CSP)
Conformational Analysis: The conformational landscape of the isolated molecule is explored

to identify low-energy conformers.

Crystal Packing Generation: A large number of possible crystal packing arrangements are

generated for the low-energy conformers in various common space groups.

Lattice Energy Calculation: The lattice energy of each generated crystal structure is

calculated using force fields or more accurate quantum mechanical methods.

Ranking and Analysis: The predicted crystal structures are ranked based on their lattice

energies, and the most stable structures are analyzed and compared with experimental data

if available.

Biological Relevance: Tubulin Inhibition
Derivatives of 2-phenylacrylonitrile, a core scaffold within 4-phenoxyphenylacetonitrile, have

been identified as potent inhibitors of tubulin polymerization.[4] Tubulin is a crucial protein that

polymerizes to form microtubules, which are essential components of the cytoskeleton and the

mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle

in the G2/M phase and induce apoptosis, making them promising candidates for anticancer

drug development.
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The precise three-dimensional structure of these inhibitors is critical for their binding to the

colchicine-binding site on β-tubulin. The relative orientation of the aromatic rings, as

determined by X-ray crystallography, directly impacts the binding affinity and, consequently, the

biological activity.

Below is a diagram illustrating the mechanism of action of tubulin inhibitors.
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Caption: Mechanism of anticancer activity of 4-phenoxyphenylacetonitrile derivatives via

tubulin polymerization inhibition.

This guide underscores the importance of X-ray crystallography in elucidating the structural

nuances of 4-phenoxyphenylacetonitrile derivatives. The comparative data presented, along

with an overview of alternative techniques and the biological context, provides a valuable

resource for researchers in the field of medicinal chemistry and drug discovery. The detailed

structural information is a critical component in the rational design of more potent and selective

tubulin inhibitors for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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